"5-(Thiomorpholinomethyl)furan-2-carbaldehyde chemical properties"
"5-(Thiomorpholinomethyl)furan-2-carbaldehyde chemical properties"
An In-depth Technical Guide to 5-(Thiomorpholinomethyl)furan-2-carbaldehyde: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(thiomorpholinomethyl)furan-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct extensive literature on this specific molecule is emerging, this document extrapolates its chemical properties, synthesis, and potential applications based on the well-established chemistry of its constituent moieties: the furan-2-carbaldehyde core and the thiomorpholine substituent. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a predictive framework for working with this and related compounds.
Introduction: Unveiling a Promising Heterocyclic Scaffold
The furan ring is a cornerstone in the architecture of many biologically active compounds and functional materials.[1][2][3] Its derivatives, particularly furan-2-carbaldehydes, serve as versatile synthetic intermediates due to the reactivity of the aldehyde group and the aromatic nature of the furan ring.[4][5][6] The introduction of a thiomorpholinomethyl substituent at the 5-position of the furan ring introduces a unique combination of structural and electronic features. Thiomorpholine and its analogues are recognized as "privileged scaffolds" in medicinal chemistry, contributing to a wide range of biological activities.[7][8]
5-(Thiomorpholinomethyl)furan-2-carbaldehyde thus emerges as a molecule with significant potential, bridging the chemical versatility of furan-2-carbaldehyde with the pharmacological promise of the thiomorpholine moiety. This guide will delve into the predicted chemical properties, a plausible synthetic route via the Mannich reaction, and the prospective applications of this compound.
Predicted Physicochemical and Spectroscopic Properties
While experimental data for 5-(thiomorpholinomethyl)furan-2-carbaldehyde is not extensively documented in publicly available literature, its core physicochemical and spectroscopic properties can be reliably predicted based on the analysis of its constituent parts and related furan derivatives.[9][10][11]
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₃NO₂S |
| Molecular Weight | 211.28 g/mol |
| Appearance | Likely a pale yellow to brown oil or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone; sparingly soluble in water. |
| ¹H NMR | Signals expected for the aldehyde proton (~9.5 ppm), furan ring protons (6.5-7.2 ppm), methylene bridge protons (~3.8 ppm), and thiomorpholine ring protons (2.7-3.0 ppm). |
| ¹³C NMR | Resonances anticipated for the aldehyde carbonyl carbon (~177 ppm), furan ring carbons (110-160 ppm), methylene bridge carbon (~55 ppm), and thiomorpholine ring carbons (~28, 54 ppm). |
| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the aldehyde (~1670 cm⁻¹), C-H stretching of the aldehyde (~2820 and 2720 cm⁻¹), C-O-C stretching of the furan ring (~1020-1250 cm⁻¹), and C-S stretching of the thiomorpholine ring. |
| Mass Spectrometry | A prominent molecular ion peak (M⁺) at m/z = 211 is expected, along with characteristic fragmentation patterns. |
Synthesis and Mechanistic Insights: The Mannich Reaction
The most logical and efficient synthetic route to 5-(thiomorpholinomethyl)furan-2-carbaldehyde is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (furan-2-carbaldehyde, although the reaction typically occurs at the more activated 5-position of furan itself, subsequent formylation would be required), formaldehyde, and a secondary amine (thiomorpholine).[12][13][14] A more direct approach would be the aminomethylation of 5-(hydroxymethyl)furan-2-carbaldehyde or a related precursor.
However, a classical Mannich reaction starting with furan, formaldehyde, and thiomorpholine, followed by formylation, is a plausible pathway. For the purpose of this guide, we will focus on the aminomethylation step.
Proposed Synthetic Pathway:
A plausible synthesis involves the reaction of 5-bromomethylfuran-2-carbaldehyde with thiomorpholine. 5-(Hydroxymethyl)furan-2-carbaldehyde (HMF) can be converted to the bromo derivative, which then undergoes nucleophilic substitution with thiomorpholine.
Caption: Proposed synthesis of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde.
Mechanistic Considerations:
The key step is the nucleophilic attack of the secondary amine (thiomorpholine) on the electrophilic carbon of the 5-bromomethyl group. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr formed during the reaction.
Chemical Reactivity and Derivatization Potential
5-(Thiomorpholinomethyl)furan-2-carbaldehyde is a trifunctional molecule, offering several avenues for chemical modification.
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The Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of transformations, including:
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Oxidation: To the corresponding carboxylic acid.
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Reduction: To the primary alcohol.
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Reductive Amination: To form secondary or tertiary amines.
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Wittig Reaction: To form alkenes.
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Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or amines (to form imines/Schiff bases).
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The Furan Ring: The furan ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing aldehyde group will direct substitution to the 3- and 4-positions.[15]
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The Thiomorpholine Moiety: The sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the compound's polarity and biological activity. The nitrogen atom can be quaternized to form ammonium salts.
Caption: Potential derivatization pathways for the title compound.
Potential Applications in Drug Discovery and Materials Science
Drug Discovery:
The combination of the furan and thiomorpholine scaffolds suggests a high potential for biological activity.
-
Antimicrobial and Antifungal Activity: Furan derivatives have been reported to possess antibacterial and antifungal properties.[1] The thiomorpholine moiety is also present in several antimicrobial agents.
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Anticancer Activity: Many heterocyclic compounds containing furan and sulfur/nitrogen heterocycles have been investigated as potential anticancer agents.[5]
-
CNS Activity: The thiomorpholine ring is a common feature in centrally acting drugs.
Materials Science:
-
Corrosion Inhibitors: The presence of heteroatoms (N, O, S) and the aromatic furan ring makes this molecule a good candidate for evaluation as a corrosion inhibitor for various metals and alloys.
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Polymer Building Blocks: The aldehyde group can be used for the synthesis of novel polymers and resins with potentially interesting thermal and mechanical properties.
Experimental Protocols (Hypothetical)
The following protocols are provided as a starting point for the synthesis and characterization of 5-(thiomorpholinomethyl)furan-2-carbaldehyde. These are hypothetical and should be adapted and optimized based on laboratory findings.
Synthesis of 5-(Thiomorpholinomethyl)furan-2-carbaldehyde
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Preparation of 5-(Bromomethyl)furan-2-carbaldehyde: This intermediate can be synthesized from the commercially available 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) by reaction with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction is typically carried out in an inert solvent like diethyl ether or dichloromethane at low temperatures.
-
Synthesis of the Target Compound:
-
To a solution of 5-(bromomethyl)furan-2-carbaldehyde (1 equivalent) in a suitable solvent (e.g., acetonitrile or DMF), add thiomorpholine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization
-
NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
IR Spectroscopy: Obtain the infrared spectrum of the purified compound as a thin film or KBr pellet.
-
Mass Spectrometry: Analyze the purified compound by a suitable mass spectrometry technique (e.g., GC-MS or ESI-MS) to confirm the molecular weight.
Conclusion and Future Outlook
5-(Thiomorpholinomethyl)furan-2-carbaldehyde represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with its rich derivatization potential, makes it an attractive target for further investigation. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activities and material science applications. The insights provided in this technical guide are intended to serve as a catalyst for such endeavors.
References
- ChemBK. (2024, April 10). 5-nitrofuran-2-carbaldehyde.
- Organic Spectroscopy International. (2015, December 1). 5-Hydroxymethylfurfural.
- ResearchGate. (2024, June 6). (PDF)
- PMC - NIH. 5-(Hydroxymethyl)furan-2-carbaldehyde.
- MDPI.
- ResearchGate. (2025, August 9). Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid.
- IOSR Journal. Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan)
- ResearchGate. (2025, August 7). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
- ARKIVOC. (PDF)
- PubChem. 5-Methylfurfural | C6H6O2 | CID 12097.
- PubChem. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde.
- Cheméo. Chemical Properties of 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0).
- ResearchGate. (2023, May 25).
- Google Patents. KR20160003771A - 5-(hydroxymethyl) furan-2-carbaldehyde (hmf)
- ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile.
- Benchchem. A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery.
- Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
- Synthetic applications of biologically important Mannich bases: An upd
- Organic Chemistry Portal. Furan synthesis.
- Scribd. Thiophene and Furan Synthesis Methods | PDF | Chemical Reactions.
- PMC - PubMed Central. Mannich Bases: An Important Pharmacophore in Present Scenario.
- ResearchGate. Mass spectrum of 2-Furancarboxaldehyde,5- methyl with Retention Time....
- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
- NIH. (2023, February 16). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.
- Sigma-Aldrich. 5-((2-Nitrophenoxy)methyl)furan-2-carbaldehyde.
- PMC - PubMed Central. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- Synthesis of Furan and Thiophene.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. 5-Methylfurfural | C6H6O2 | CID 12097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde | C11H10O3 | CID 605272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Furancarboxaldehyde, 5-methyl- (CAS 620-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. oarjbp.com [oarjbp.com]
- 13. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
